molecular formula C7H15N3OSi B12947132 (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one

Cat. No.: B12947132
M. Wt: 185.30 g/mol
InChI Key: UZKQEPDMLGHUOD-UHFFFAOYSA-N
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Description

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one typically involves the reaction of 1-methylimidazolidin-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

1-methylimidazolidin-4-one+trimethylsilyl chloridetriethylamineThis compound\text{1-methylimidazolidin-4-one} + \text{trimethylsilyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 1-methylimidazolidin-4-one+trimethylsilyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The imidazolidinone ring can interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazolidin-4-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    Trimethylsilylimidazolidinone derivatives: Similar in structure but may have different substituents on the imidazolidinone ring.

Uniqueness

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is unique due to the presence of both the trimethylsilyl group and the imidazolidinone ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15N3OSi

Molecular Weight

185.30 g/mol

IUPAC Name

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one

InChI

InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11)

InChI Key

UZKQEPDMLGHUOD-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N\[Si](C)(C)C

Canonical SMILES

CN1CC(=O)NC1=N[Si](C)(C)C

Origin of Product

United States

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